Introduction: The Strategic Utility of a Dihalogenated Building Block
Introduction: The Strategic Utility of a Dihalogenated Building Block
An In-Depth Technical Guide to 3-Bromo-4-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
3-Bromo-4-chlorophenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its significance in drug discovery and materials science is derived from the unique arrangement of its functional groups: a boronic acid moiety and two distinct halogen atoms (bromine and chlorine) on the phenyl ring. This configuration makes it an exceptionally versatile intermediate, particularly for the construction of complex biaryl and poly-aryl structures through palladium-catalyzed cross-coupling reactions.[1][2] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for programmed, sequential reactions, offering chemists precise control over the synthesis of highly functionalized molecules. This guide provides an in-depth examination of its properties, applications, and the technical considerations for its use in the laboratory.
Physicochemical & Structural Properties
Accurate characterization is the foundation of reproducible science. The key properties of 3-Bromo-4-chlorophenylboronic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 235.27 g/mol | [3][4] |
| Molecular Formula | C₆H₅BBrClO₂ | [3][5][6] |
| CAS Number | 1384956-55-1 | [3][4][5] |
| Appearance | White to off-white powder/solid | [6][7] |
| Purity | Typically ≥96-98% | [3][4][6] |
| SMILES | OB(O)C1=CC(Br)=C(Cl)C=C1 | [3][4] |
| InChI Key | XUOMDGCMBBIIOE-UHFFFAOYSA-N | [6] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=12, fontname="Arial"];// Benzene ring nodes c1 [label="C"]; c2 [label="C"]; c3 [label="C"]; c4 [label="C"]; c5 [label="C"]; c6 [label="C"];
// Substituent nodes b [label="B"]; o1 [label="O"]; h1 [label="H"]; o2 [label="O"]; h2 [label="H"]; br [label="Br", fontcolor="#EA4335"]; cl [label="Cl", fontcolor="#34A853"];
// Positions of nodes c1 [pos="0,1.2!"]; c2 [pos="-1.04,0.6!"]; c3 [pos="-1.04,-0.6!"]; c4 [pos="0,-1.2!"]; c5 [pos="1.04,-0.6!"]; c6 [pos="1.04,0.6!"]; b [pos="2.2,1.1!"]; o1 [pos="2.9,0.5!"]; h1 [pos="3.5,0.8!"]; o2 [pos="2.9,1.7!"]; h2 [pos="3.5,1.4!"]; br [pos="-2.2,-1.1!"]; cl [pos="0,-2.4!"];
// Benzene ring bonds c1 -- c2 [style=solid]; c2 -- c3 [style=double]; c3 -- c4 [style=solid]; c4 -- c5 [style=double]; c5 -- c6 [style=solid]; c6 -- c1 [style=double];
// Substituent bonds c6 -- b; b -- o1; o1 -- h1; b -- o2; o2 -- h2; c3 -- br; c4 -- cl; }
Caption: 2D structure of 3-Bromo-4-chlorophenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-Bromo-4-chlorophenylboronic acid is in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forging carbon-carbon (C-C) bonds.[8] This reaction is a cornerstone of modern drug development due to its mild conditions, high functional group tolerance, and commercial availability of diverse boronic acids.[9][10]
Mechanistic Rationale & Causality
The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex.[8] Understanding the role of each component is crucial for troubleshooting and optimization.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (the coupling partner), forming a Pd(II) complex.
-
Transmetalation : This is the rate-determining step where the organic moiety is transferred from the boron atom to the palladium center.[9] This step requires activation of the boronic acid with a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium catalyst.[8][9][10]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are ejected as the new biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Self-Validating System
This protocol provides a generalized, robust starting point for a Suzuki-Miyaura coupling reaction.
Materials
-
3-Bromo-4-chlorophenylboronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., an aryl bromide) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology
-
Vessel Preparation : Ensure the reaction vessel is oven-dried and cooled under a stream of inert gas. Causality: This removes atmospheric oxygen and moisture, which can oxidize and deactivate the sensitive Pd(0) catalyst.
-
Reagent Addition : To the flask, add 3-Bromo-4-chlorophenylboronic acid, the aryl halide coupling partner, and the base.
-
Inert Atmosphere Purge : Seal the flask and evacuate and backfill with inert gas three times. Causality: This robustly ensures an oxygen-free environment for the catalyst's stability.
-
Solvent Degassing : Separately, degas the solvent mixture by sparging with inert gas for 15-20 minutes or by a freeze-pump-thaw cycle. Causality: Solvents can dissolve significant amounts of oxygen, which must be removed prior to adding the catalyst.
-
Reaction Assembly : Add the degassed solvent to the reaction flask via cannula or syringe, followed by the palladium catalyst.
-
Reaction Execution : Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification : Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
Hazard Identification
Arylboronic acids are generally classified as irritants.
-
Causes skin irritation (H315)[12]
-
Causes serious eye irritation (H319)[12]
-
May cause respiratory irritation (H335)[12]
Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]
Storage and Stability
Arylboronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines.[16] They can also be hygroscopic.[13][16]
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][17]
-
Inert Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[13]
-
Incompatibilities : Avoid strong oxidizing agents and strong acids.[13][14]
Analytical Characterization
While a full characterization suite is standard, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly insightful for boronic acids. It can be used to assess the purity and the ratio of the free boronic acid to its boroxine anhydride.[18] The presence of broad signals for the B(OH)₂ protons is characteristic.
Conclusion
3-Bromo-4-chlorophenylboronic acid is a high-value synthetic intermediate whose utility is centered on its capacity for selective C-C bond formation. Its dihalogenated structure provides a platform for sequential, regiocontrolled cross-coupling reactions, enabling the efficient assembly of complex molecular architectures. A thorough understanding of its properties, the mechanistic details of the Suzuki-Miyaura reaction, and proper handling protocols are essential for leveraging this powerful building block in research and development.
References
-
(3-Bromo-4-chlorophenyl)boronic acid. 1PlusChem. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (NIH). [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health (NIH). [Link]
-
(3-Bromo-2-chlorophenyl)boronic acid. PubChem, National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID. Organic Syntheses. [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. [Link]
-
(3-bromo-4-chlorophenyl)boronic acid CAS NO.1384956-55-1. LookChem. [Link]
-
ONE-POT IRIDIUM-CATALYZED ORTHO-BORYLATION OF BENZOATES. Organic Syntheses. [Link]
-
3-Bromo-4-chlorophenylboronic acid. Boroncore. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
- Synthetic method of p-chlorophenylboronic acid.
Sources
- 1. 3-Bromo-4-chlorophenylboronic acid | 1384956-55-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Bromo-4-chlorophenylboronic acid 96% | CAS: 1384956-55-1 | AChemBlock [achemblock.com]
- 5. 1pchem.com [1pchem.com]
- 6. Boronic acid, B-(3-bromo-4-chlorophenyl)- | CymitQuimica [cymitquimica.com]
- 7. (3-bromo-4-chlorophenyl)boronic acid, CasNo.1384956-55-1 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. (3-Bromo-2-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. alliancechemical.com [alliancechemical.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. laballey.com [laballey.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
